Benzo[d]oxazol-5-ylmethanol: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery
Benzo[d]oxazol-5-ylmethanol: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of modern drug discovery, heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic trajectories of novel therapeutics. Benzo[d]oxazol-5-ylmethanol (CAS: 1488698-24-3)[1] has emerged as a structurally privileged scaffold. Combining the rigid, electron-deficient benzoxazole core with a versatile primary alcohol, this molecule serves as a critical intermediate in the synthesis of advanced bioactive molecules, including targeted protein degraders and epigenetic modulators.
This technical guide provides an in-depth analysis of the physicochemical properties, chemoselective synthetic methodologies, and pharmacological applications of benzo[d]oxazol-5-ylmethanol, establishing a self-validating framework for its integration into medicinal chemistry workflows.
Physicochemical Profiling & Structural Elucidation
The molecular architecture of benzo[d]oxazol-5-ylmethanol is defined by a fused bicyclic system (a benzene ring fused to an oxazole ring) with a hydroxymethyl substituent at the 5-position.
The benzoxazole core acts as a prominent bioisostere for benzimidazoles and indoles. It offers unique hydrogen-bonding capabilities—the nitrogen acts as a strong hydrogen-bond acceptor, while the oxygen contributes to the overall dipole moment and modulates lipophilicity. The 5-hydroxymethyl group provides an essential synthetic handle. It can be readily oxidized to an aldehyde for reductive amination, converted into a leaving group (e.g., mesylate or halide) for nucleophilic substitution, or utilized directly in etherification reactions.
Quantitative Physicochemical Parameters
To facilitate experimental design, the core quantitative data for benzo[d]oxazol-5-ylmethanol is summarized below:
| Parameter | Value / Description |
| IUPAC Name | 1-(1,3-benzoxazol-5-yl)methanol |
| CAS Registry Number | 1488698-24-3 |
| Molecular Formula | C8H7NO2 |
| Molecular Weight | 149.15 g/mol |
| Core Scaffold | Benzoxazole |
| Functional Handle | Primary Alcohol (Hydroxymethyl) |
| Typical Purity (Commercial) | ≥ 95% - 97% |
Data aggregated from authoritative chemical catalogs ( and ).[1][2]
Mechanistic Synthetic Pathways: Chemoselective Reduction
The synthesis of benzo[d]oxazol-5-ylmethanol requires precise chemoselectivity. The starting material, benzo[d]oxazole-5-carboxylic acid, contains two reducible functional groups: the carboxylic acid and the C=N double bond of the oxazole ring.
Causality in Reagent Selection: Utilizing strong, unselective reducing agents like Lithium Aluminum Hydride (LiAlH4) risks reducing the oxazole ring or triggering ring-opening side reactions. To circumvent this, Borane Tetrahydrofuran (BH3-THF) complex is employed. Borane is an electrophilic reducing agent. It preferentially coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating reduction to the alcohol via a borate ester intermediate, while leaving the electron-deficient benzoxazole ring completely intact.
Self-Validating Protocol: Synthesis of Benzo[d]oxazol-5-ylmethanol
The following step-by-step methodology is adapted from validated patent literature ()[3] and incorporates In-Process Controls (IPCs) to ensure a self-validating workflow.
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Initiation & Coordination: Dissolve benzo[d]oxazole-5-carboxylic acid (0.1 g, 0.613 mmol) in anhydrous THF (2.04 mL). Cool the reaction vessel to 0 °C under an inert atmosphere (N2 or Ar). Rationale: Cooling controls the exothermic coordination of borane and minimizes unwanted side reactions.
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Electrophilic Reduction: Add 1M BH3-THF complex (1.84 mL, 1.84 mmol, ~3.0 equivalents) dropwise. Rationale: An excess of borane is required to drive the formation of the intermediate trialkoxyborane complex and account for the generation of H2 gas.
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Reaction Progression (Self-Validation): Allow the reaction to warm to room temperature (r.t.) and stir for 36 hours.
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IPC Check: Before proceeding, sample the reaction mixture and analyze via LC-MS. The protocol is validated to proceed only when the starting material mass (m/z 163) is completely depleted and the product mass (m/z 149) is dominant.
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Quenching & Solvolysis: Once conversion is confirmed, cool the reaction back to 0 °C. Cautiously add methanol (1.5 mL) dropwise. Rationale: Methanol serves a dual purpose. It safely neutralizes unreacted BH3 (evolving H2 gas) and solvolyzes the intermediate borate esters, liberating the free benzo[d]oxazol-5-ylmethanol.
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Isolation: Stir at r.t. for 2 hours to ensure complete solvolysis, then concentrate the mixture to dryness under reduced pressure to yield the target compound.
Chemoselective reduction workflow of benzo[d]oxazole-5-carboxylic acid to the target alcohol.
Pharmacological Applications in Advanced Drug Design
Beyond standard medicinal chemistry applications (e.g., antimicrobial and antioxidant development), benzo[d]oxazol-5-ylmethanol is highly valued in the design of next-generation therapeutics, specifically in Targeted Protein Degradation (TPD) .
Epigenetic Modulation via WIZ Downregulation
Recent breakthroughs documented in patent highlight the use of benzo[d]oxazol-5-ylmethanol as a foundational building block for synthesizing 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives.[3]
These advanced derivatives function as molecular glues or PROTAC-like molecules that recruit Cereblon (CRBN) E3 ligase to target the Widely Interspaced Zinc Finger Motifs (WIZ) protein for ubiquitination and subsequent proteasomal degradation. WIZ is a known repressor of the γ-globin gene. By downregulating WIZ expression, these benzoxazole-derived compounds induce the expression of Fetal Hemoglobin (HbF) . This epigenetic de-repression represents a highly promising, disease-modifying therapeutic strategy for inherited blood disorders, notably Sickle Cell Disease (SCD) and Beta-Thalassemia .
Mechanism of HbF induction via WIZ downregulation using benzoxazole-derived modulators.
Analytical Validation & Quality Control
To ensure the integrity of downstream synthetic steps, rigorous Quality Control (QC) of the isolated benzo[d]oxazol-5-ylmethanol must be performed:
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1H NMR Spectroscopy (DMSO-d6): Structural verification relies on the diagnostic singlet of the oxazole C2 proton (typically resonating downfield at ~8.5–8.7 ppm due to the strong electron-withdrawing nature of the adjacent oxygen and nitrogen). The hydroxymethyl protons will appear as a distinct doublet (if coupled to the hydroxyl proton) or a singlet at ~4.6 ppm.
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HPLC-UV Purity Profiling: The conjugated benzoxazole system is highly chromophoric. Purity should be assessed via Reverse-Phase HPLC monitoring at 254 nm and 280 nm to detect any unreacted carboxylic acid or over-reduced ring impurities.
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Karl Fischer (KF) Titration: Because primary alcohols are prone to hydrogen bonding with atmospheric moisture, KF titration is mandatory to ensure water content is <0.1% before utilizing the compound in moisture-sensitive coupling reactions (e.g., Mitsunobu reactions or halogenations).
References
- Title: 3-(5-methoxy-1-oxoisoindolin-2-yl)
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Title: Benzo[d]oxazol-5-ylmethanol - Reagents & Applications Source: MySkinRecipes URL: [Link]
